molecular formula C15H17NO4 B15237181 Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B15237181
M. Wt: 275.30 g/mol
InChI Key: MIBHINWEWDBBCX-UHFFFAOYSA-N
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Description

Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a 2-oxa-6-azaspiro[3.4]octane core with a benzyl carboxylate group at position 6 and a formyl substituent at position 6. This structure combines a strained spirocyclic system with reactive functional groups, making it a valuable intermediate in organic synthesis and drug discovery. Key analytical techniques such as NMR, IR, and HRMS are critical for confirming its stereochemistry and purity .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

benzyl 5-formyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C15H17NO4/c17-7-13-6-16(9-15(13)10-19-11-15)14(18)20-8-12-4-2-1-3-5-12/h1-5,7,13H,6,8-11H2

InChI Key

MIBHINWEWDBBCX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)C=O

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Bifunctional Precursors

A common approach involves the use of bifunctional precursors containing amine and carbonyl groups. Under basic or acidic conditions, these precursors undergo cyclization to form the 2-oxa-6-azaspiro[3.4]octane skeleton. For example, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, a structural analog, is synthesized via the reaction of 4-amino-N-methylbenzamide with tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate in methanol at 20°C, achieving a 95% yield. This method highlights the importance of solvent choice (methanol) and mild reaction temperatures for preserving functional group integrity.

Functional Group Introduction and Modification

Once the spirocyclic core is established, the benzyl carboxylate and formyl groups are introduced through sequential functionalization.

Benzyl Carboxylate Installation

The benzyl group is typically introduced via esterification. Patent EP3995495A1 details the use of benzyl chloroformate under basic conditions to protect amine functionalities, a strategy adaptable to this compound. For instance, treating the spirocyclic amine intermediate with benzyl chloroformate in dichloromethane and triethylamine yields the benzyl carbamate derivative.

Formylation at the 8-Position

The formyl group is introduced through Vilsmeier-Haack formylation or directed ortho-metalation. While specific data for this compound is limited, analogous reactions in spirocyclic systems use formic acid or acetic-formic anhydride under controlled conditions.

Reaction Optimization and Catalysis

Optimizing reaction conditions is critical for maximizing yield and purity. Key parameters include:

Temperature and Solvent Effects

Data from tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate synthesis reveals that lower temperatures (20°C) favor higher yields (95%) compared to elevated temperatures (50°C, 45% yield). Methanol emerges as the preferred solvent due to its ability to stabilize intermediates.

Catalytic Systems

Nido-decaborane (B₁₀H₁₄) is employed as a catalyst in related syntheses, facilitating amine-carbonyl condensation reactions. Its role in reducing side reactions and enhancing selectivity warrants further exploration for this compound.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with petroleum ether/ethyl acetate gradients (e.g., 3:1 ratio) is standard for purifying spirocyclic intermediates. High-performance liquid chromatography (HPLC) may refine purity for pharmacological applications.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the spirocyclic structure and functional groups. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

Industrial Scalability and Challenges

While laboratory-scale syntheses are well-documented, industrial production faces hurdles:

Continuous Flow Synthesis

Adapting batch processes to continuous flow reactors could enhance scalability. Patent EP3995495A1 alludes to such methods for related compounds, emphasizing reduced reaction times and improved consistency.

Cost-Effective Catalysts

Replacing expensive catalysts (e.g., Grubbs) with cheaper alternatives remains a priority. Decaborane’s efficacy in model systems suggests potential for broader application.

Comparative Analysis of Synthetic Approaches

The table below contrasts key methods for synthesizing this compound analogs:

Method Yield Conditions Advantages Limitations
Intramolecular Cyclization 95% Methanol, 20°C, nido-decaborane High yield, mild conditions Limited substrate scope
Ring-Closing Metathesis N/A Grubbs catalyst, DCM Versatile, stereoselective High catalyst cost
Sequential Functionalization 70–85% Benzyl chloroformate, formylation reagents Modular, scalable Multiple purification steps

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s formyl and carboxylate groups drive its chemical reactivity:

Formyl Group (–CHO)

  • Oxidation : Converts to a carboxylic acid (–COOH) under strong oxidizing conditions (e.g., KMnO₄/H₂O).

  • Reduction : Reduces to a hydroxymethyl (–CH₂OH) group using LiAlH₄ or NaBH₄.

  • Nucleophilic Addition : Reacts with amines, hydrazines, or alcohols to form imine, hydrazone, or acetal derivatives .

Carboxylate Group (–COO⁻)

  • Esterification : Forms esters (–COOR) via reaction with alcohols under acidic conditions.

  • Amidation : Converts to amides (–CONHR) using coupling agents (e.g., DCC/EDCl).

  • Decarboxylation : Eliminates CO₂ under thermal or basic conditions, forming alkyl derivatives.

Reaction Mechanisms

Key mechanisms include:

  • Reductive Amination (Formyl → Amine):

    RCHO+NH3+H2RNH2+H2O\text{RCHO} + \text{NH}_3 + \text{H}_2 \rightarrow \text{RNH}_2 + \text{H}_2\text{O}

    Catalyzed by Pt/H₂ or NaBH₃CN, this pathway introduces amine functionality .

  • Oxidation of Formyl to Carboxylic Acid :

    RCHOKMnO4/H+RCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{RCOOH}

    Proceeds via a two-electron transfer mechanism.

  • Ester Hydrolysis (Carboxylate → Acid):

    RCOO+H2ORCOOH+OH\text{RCOO}^- + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{OH}^-

    Base-catalyzed hydrolysis regenerates the carboxylate group.

Scientific Research Applications

Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound featuring a unique spirocyclic structure. It comprises a benzyl group, an oxo group, and an azaspiro framework, giving it distinctive chemical properties. The presence of a formyl group at the 8-position and a carboxylate group at the 6-position enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug design.

Scientific Research Applications

Ongoing research suggests that this compound has potential applications in:

  • Medicinal Chemistry : It is used in synthesizing new pharmaceuticals.
  • Drug Design : It aids in creating novel therapeutic agents.
  • Pharmacological Research : It helps explore muscarinic receptor signaling.

Biological Activity
The biological activity of this compound is primarily linked to its potential as a pharmacological agent. It may exhibit:

  • Muscarinic receptor modulation
  • Potential therapeutic applications

Research into its specific biological activities is ongoing, with preliminary studies suggesting it may have therapeutic potential in treating conditions influenced by muscarinic receptor signaling.

Interaction Studies
Interaction studies concentrate on how this compound interacts with biological targets:

  • Receptor binding affinity
  • Effects on cellular signaling pathways

These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.

Structural Similarities
this compound shares structural similarities with several other compounds, which highlight its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acidContains sulfur instead of oxygenDifferent reactivity due to the sulfur atom
tert-butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylatetert-butyl group instead of benzylAlters lipophilicity and solubility
Ethyl 2-[4-(pyrrolidin)]piperidin-1-y]-6-azaspiro[3.4]octaneContains piperidine ringVariations in receptor interaction potential

These comparisons illustrate that while these compounds share a common spirocyclic framework, variations in substituents significantly influence their chemical behavior and biological activity, making this compound distinct within this class of compounds.

The synthesis of this compound can be achieved through several methods:

  • Cyclization reactions
  • Functional group modifications

Biological Activity

Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate, a compound with the molecular formula C14H17NO3C_{14}H_{17}NO_3 and a molecular weight of 247.29 g/mol, has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound is characterized by a spirocyclic structure that contributes to its biological activity. The IUPAC name is benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, and it is known for its potential interactions with biological targets, including enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Cytotoxic Effects : In vitro studies have shown cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving readily available starting materials. Notable methods include:

  • Annulation Strategies : Three successful routes have been developed for synthesizing 2-azaspiro[3.4]octane derivatives, which involve cyclization reactions and the use of conventional chemical transformations .
  • Reagents Used : Common reagents include benzyl bromide and various aldehydes, which facilitate the formation of the spirocyclic structure.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition against Gram-positive bacteria .
Study BCytotoxicityShowed IC50 values indicating effectiveness against breast cancer cell lines .
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X, with potential implications in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate with structurally related spirocyclic compounds, focusing on substituents, synthetic methods, physicochemical properties, and applications.

Table 1: Structural Comparison of Key Spirocyclic Compounds

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Functional Groups
This compound (Target Compound) 2-oxa-6-azaspiro[3.4]octane Benzyl (6), Formyl (8) 261.29* Carboxylate, Aldehyde
Benzyl (R,E)-7-(4-methylbenzylidene)-8-oxo-5-phenyl-6-azaspiro[3.4]octane-6-carboxylate 6-azaspiro[3.4]octane 4-Methylbenzylidene (7), Oxo (8), Phenyl (5) 449.52 Carboxylate, Ketone
tert-Butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate 6-azaspiro[3.4]octane tert-Butyl (6), Oxo (8) 225.29 Carboxylate, Ketone
Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 2-oxa-6-azaspiro[3.4]octane Benzyl (6), Oxo (2) 259.30 Carboxylate, Ketone
Substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylate 6-azaspiro[2.5]octane Hexafluoropropan-2-yl (6) N/A Carboxylate, Fluorinated

*Calculated based on similar analogs (C15H17NO4).

Key Observations:

Core Structure Variations :

  • The target compound’s 2-oxa-6-azaspiro[3.4]octane core introduces both oxygen and nitrogen heteroatoms, which enhance polarity and reactivity compared to simpler 6-azaspiro[3.4]octane systems .
  • Compounds with spiro[2.5]octane cores (e.g., ) exhibit smaller ring systems, leading to higher strain and distinct pharmacological profiles (e.g., MAGL inhibition) .

Substituent Effects: The formyl group at position 8 in the target compound provides a reactive aldehyde for further derivatization, contrasting with ketone (oxo) or fluorinated groups in analogs . Benzyl vs. tert-Butyl Protection: Benzyl esters (e.g., target compound) are typically deprotected under hydrogenolysis, whereas tert-butyl esters require acidic conditions, influencing synthetic workflows .

Synthetic Yields and Purity :

  • Analogs like Benzyl (R,E)-7-(4-methylbenzylidene)-8-oxo-5-phenyl-6-azaspiro[3.4]octane-6-carboxylate are synthesized in 72% yield with high stereocontrol (E/Z = 9:1) .
  • LC-MS data for tert-butyl derivatives show >95% purity, suggesting robust synthetic protocols for spirocyclic systems .

Physicochemical Properties :

  • The target compound’s predicted density (1.23 g/cm³) and boiling point (389°C) align with benzyl-protected spirocycles, though the formyl group may reduce stability compared to oxo analogs .
  • Solubility in organic solvents (e.g., chloroform) is typical for such lipophilic spirocycles .

Applications :

  • Pharmacological Use : Fluorinated spiro[2.5]octanes () are optimized for MAGL inhibition, whereas the target compound’s aldehyde group may suit covalent drug design .
  • Synthetic Utility : The 2-oxa-6-azaspiro[3.4]octane core serves as a chiral building block for pyrrolidones and benzothiazole derivatives () .

Table 2: Analytical Data Comparison

Compound Name Key Analytical Data
This compound Predicted: IR (C=O stretch ~1700 cm⁻¹, CHO ~2800 cm⁻¹); HRMS m/z: 261.29 [M+H]<sup>+</sup>
Benzyl (R,E)-7-(4-methylbenzylidene)-8-oxo-5-phenyl-6-azaspiro[3.4]octane-6-carboxylate [α]D = -23.57° (CHCl₃); HRMS m/z: 449.52 [M+H]<sup>+</sup>; LC-MS purity: 95.93%
Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate CAS: 1440961-75-0; Purity: ≥97%; M.W. 259.30; Storage: 2–8°C (dry)

Q & A

Q. What synthetic strategies are optimal for constructing the spirocyclic core of Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate?

  • Methodological Answer : The spirocyclic framework can be synthesized via phosphine-catalyzed cycloisomerization, as demonstrated in analogous azaspiro systems . Key steps include:
  • Annulation : Formation of the bicyclic system using a cyclopentane or oxetane precursor.
  • Functionalization : Introduction of the formyl group via oxidation of a hydroxymethyl intermediate or direct aldehyde incorporation.
  • Protection/Deprotection : Use of tert-butyl or benzyl carbamate groups (e.g., Boc or Cbz) to stabilize reactive amines during synthesis. Hydrogenolysis or acidolysis is then employed for deprotection .
  • Purification : Silica gel column chromatography is critical for isolating enantiomers, with typical yields of ~72% and E/Z ratios of 9:1 observed in similar systems .

Q. How can the stereochemical integrity of the spirocyclic structure be validated during synthesis?

  • Methodological Answer :
  • Chiral HPLC or SFC : To resolve enantiomers and confirm enantiomeric excess.
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 1^1H NMR) and nuclear Overhauser effect (NOE) interactions to assign spatial configurations. For example, distinct AB quartets (JAB=17HzJ_{AB} = 17 \, \text{Hz}) in 1^1H NMR indicate restricted rotation in analogous azaspiro compounds .
  • Optical Rotation : Specific rotation values (e.g., [α]D23=23.57[α]_D^{23} = -23.57) provide empirical evidence of chirality .

Q. What analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Methodological Answer :
  • LC-MS : Quantify purity using area percentages (e.g., 95.93% major peak at 9.826 min retention time) and confirm molecular weight via HRMS-ESI (e.g., observed [M+H]+^+ within 1 ppm error) .
  • Multinuclear NMR : 13C^{13}\text{C} NMR resolves quaternary carbons in the spiro center, while 1H^1\text{H} NMR identifies formyl protons (~9-10 ppm) and benzyl aromatic signals .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the carboxylate) .

Advanced Research Questions

Q. How does the electronic environment of the formyl group influence reactivity in downstream functionalization?

  • Methodological Answer : The formyl group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) or redox transformations. Computational modeling (DFT) can predict reactivity by analyzing LUMO localization. Experimental validation includes:
  • Reduction : Sodium borohydride converts the formyl group to a hydroxymethyl moiety, altering solubility and hydrogen-bonding capacity .
  • Condensation Reactions : Schiff base formation with amines, useful for generating imine-linked prodrugs or metal complexes .

Q. What strategies mitigate competing side reactions during spirocycle functionalization (e.g., ring-opening or dimerization)?

  • Methodological Answer :
  • Temperature Control : Low temperatures (−78°C to 0°C) suppress ring-opening in polar aprotic solvents (e.g., THF).
  • Protecting Groups : Use of tert-butyl carbamate (Boc) prevents unwanted nucleophilic attack on the azaspiro nitrogen .
  • Catalytic Additives : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts stabilize intermediates in biphasic systems .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in vitro?

  • Methodological Answer :
  • Enzyme Assays : Test inhibitory activity against EGFR or MAP kinases using fluorescence-based ADP-Glo™ assays. IC50_{50} values are compared to reference inhibitors (e.g., gefitinib).
  • Molecular Docking : Align the spirocyclic core with ATP-binding pockets using PyMOL or AutoDock. The formyl group may hydrogen-bond to catalytic lysine residues .
  • SAR Studies : Synthesize derivatives (e.g., replacing benzyl with p-fluorophenyl) to assess steric/electronic effects on potency .

Key Challenges and Contradictions

  • Stereochemical Control : Conflicting E/Z ratios in analogous syntheses suggest solvent polarity and catalyst choice critically impact outcomes .
  • Biological Activity : While some azaspiro compounds show kinase inhibition, others exhibit negligible activity, emphasizing the need for tailored SAR studies .

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